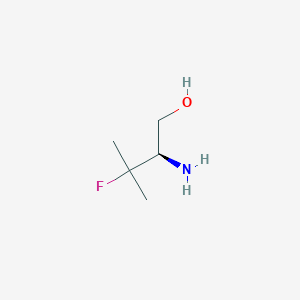
4-Tert-butyl-1-ethynyl-2-nitrobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Tert-butyl-1-ethynyl-2-nitrobenzene is an organic compound with the molecular formula C12H13NO2 It is characterized by the presence of a tert-butyl group, an ethynyl group, and a nitro group attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butyl-1-ethynyl-2-nitrobenzene typically involves multiple steps. One common method starts with the nitration of tert-butylbenzene to form 4-tert-butyl-1-nitrobenzene. This intermediate is then subjected to a Sonogashira coupling reaction with an ethynylating agent, such as ethynyltrimethylsilane, in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often include the use of a base like triethylamine and a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to ensure high yield and purity, often using continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.
化学反应分析
Types of Reactions
4-Tert-butyl-1-ethynyl-2-nitrobenzene undergoes various chemical reactions, including:
Electrophilic Substitution: The nitro group deactivates the benzene ring towards electrophilic substitution, making it less reactive compared to unsubstituted benzene .
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride in hydrochloric acid.
Coupling Reactions: The ethynyl group can participate in coupling reactions, such as Sonogashira coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Electrophilic Substitution: Typically requires strong electrophiles and acidic conditions.
Reduction: Hydrogen gas with palladium catalyst or tin(II) chloride in hydrochloric acid.
Coupling Reactions: Palladium catalyst, copper co-catalyst, base (e.g., triethylamine), and solvent (e.g., THF or DMF).
Major Products
Reduction: 4-tert-Butyl-1-ethynyl-2-aminobenzene.
Coupling Reactions: Various substituted benzene derivatives depending on the coupling partner.
科学研究应用
4-Tert-butyl-1-ethynyl-2-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of probes for studying biological systems.
Medicine: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials .
作用机制
The mechanism of action of 4-Tert-butyl-1-ethynyl-2-nitrobenzene depends on its functional groups:
Nitro Group: Acts as an electron-withdrawing group, influencing the reactivity of the benzene ring.
Ethynyl Group: Provides a site for further chemical modifications through coupling reactions.
tert-Butyl Group: Increases the steric hindrance around the benzene ring, affecting its reactivity.
相似化合物的比较
Similar Compounds
4-tert-Butyl-1-nitrobenzene: Lacks the ethynyl group, making it less versatile for coupling reactions.
4-Ethynyl-1-nitrobenzene: Lacks the tert-butyl group, resulting in different steric and electronic properties.
4-tert-Butyl-2-nitrobenzene: The position of the nitro group affects the compound’s reactivity and properties.
Uniqueness
4-Tert-butyl-1-ethynyl-2-nitrobenzene is unique due to the combination of its functional groups, which provide a balance of electronic and steric effects, making it a valuable intermediate in organic synthesis.
属性
分子式 |
C12H13NO2 |
|---|---|
分子量 |
203.24 g/mol |
IUPAC 名称 |
4-tert-butyl-1-ethynyl-2-nitrobenzene |
InChI |
InChI=1S/C12H13NO2/c1-5-9-6-7-10(12(2,3)4)8-11(9)13(14)15/h1,6-8H,2-4H3 |
InChI 键 |
XACJCVPDECVFJP-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC(=C(C=C1)C#C)[N+](=O)[O-] |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Methyl 1-isopropyl-3,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B8423983.png)





![2,8-Dibromo-4,5-dihydro-[1]benzoxepino[5,4-d][1,3]thiazole](/img/structure/B8424005.png)


![4'-Chlorospiro[cyclopentane-1,5'-pyrrolo[2,3-d]pyrimidin]-6'(7'H)-one](/img/structure/B8424035.png)

![4-Phenyl-1,2-bis[(trichloromethyl)sulfanyl]-1,2,4-triazolidine-3,5-dione](/img/structure/B8424050.png)


